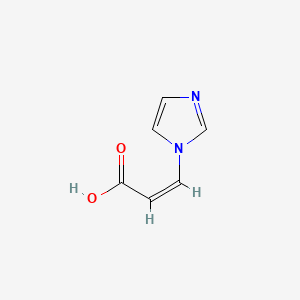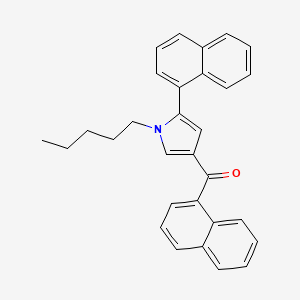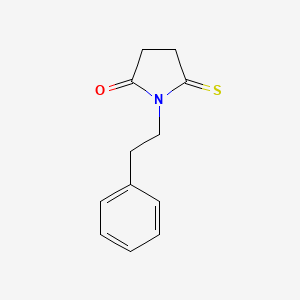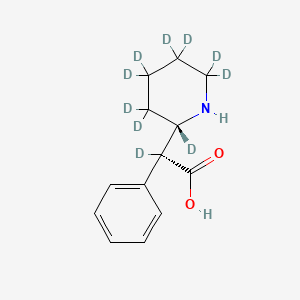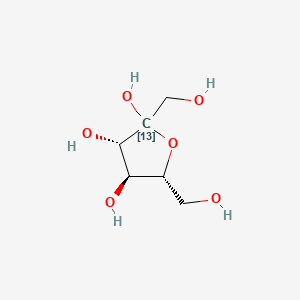![molecular formula C5H21N3O7P2 B583674 IPP, [1-14C] CAS No. 147385-63-5](/img/new.no-structure.jpg)
IPP, [1-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyl pyrophosphate, [1-14C] (IPP, [1-14C]) is a radiolabeled compound used extensively in biochemical and physiological research. The compound is a derivative of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. The radiolabeling with carbon-14 allows for the tracking and quantification of the compound in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentenyl pyrophosphate, [1-14C] typically involves the incorporation of carbon-14 into the isopentenyl pyrophosphate molecule. This can be achieved through various synthetic routes, including the use of [1-14C] labeled precursors. One common method involves the reaction of [1-14C] labeled mevalonate with ATP in the presence of specific enzymes to produce [1-14C] isopentenyl pyrophosphate .
Industrial Production Methods
Industrial production of isopentenyl pyrophosphate, [1-14C] involves large-scale synthesis using radiolabeled precursors. The process requires stringent safety measures due to the radioactive nature of carbon-14. The production typically involves the use of specialized equipment to handle and purify the radiolabeled compound, ensuring high purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
Isopentenyl pyrophosphate, [1-14C] undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate.
Condensation: Formation of larger isoprenoid compounds.
Hydrolysis: Breakdown into isopentenyl alcohol and pyrophosphate.
Common Reagents and Conditions
Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in the presence of Mg2+ or Mn2+ ions.
Condensation: Catalyzed by prenyltransferases, often requiring divalent metal ions as cofactors.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed
Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate.
Geranyl pyrophosphate: Formed through condensation reactions.
Isopentenyl alcohol: Produced via hydrolysis.
Scientific Research Applications
Isopentenyl pyrophosphate, [1-14C] is widely used in scientific research due to its role as a key intermediate in isoprenoid biosynthesis. Its applications include:
Biochemical Pathway Studies: Tracking the biosynthesis of isoprenoids in various organisms.
Metabolic Labeling: Quantifying the incorporation of isopentenyl pyrophosphate into different biomolecules.
Drug Development: Investigating the effects of potential inhibitors on isoprenoid biosynthesis pathways.
Mechanism of Action
Isopentenyl pyrophosphate, [1-14C] exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. The compound is converted to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase. This isomerization is a key step in the mevalonate pathway, which leads to the production of various isoprenoids, including cholesterol, ubiquinones, and dolichols . The molecular targets and pathways involved include enzymes such as hydroxymethylglutaryl-CoA reductase and prenyltransferases .
Comparison with Similar Compounds
Isopentenyl pyrophosphate, [1-14C] can be compared with other radiolabeled isoprenoid intermediates, such as:
Dimethylallyl pyrophosphate, [1-14C]: An isomer of isopentenyl pyrophosphate.
Geranyl pyrophosphate, [1-14C]: A larger isoprenoid intermediate.
Farnesyl pyrophosphate, [1-14C]: Another key intermediate in isoprenoid biosynthesis.
The uniqueness of isopentenyl pyrophosphate, [1-14C] lies in its specific role as the initial isoprenoid precursor and its widespread use in metabolic studies due to its radiolabeling with carbon-14 .
Properties
CAS No. |
147385-63-5 |
|---|---|
Molecular Formula |
C5H21N3O7P2 |
Molecular Weight |
299.177 |
IUPAC Name |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3/i4+2;;; |
InChI Key |
VBUNGGIXIOHBHL-DJIMCAJLSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


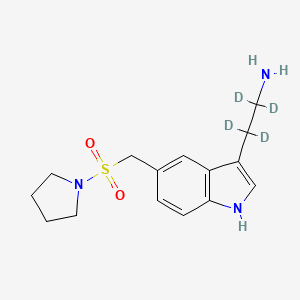
![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)
